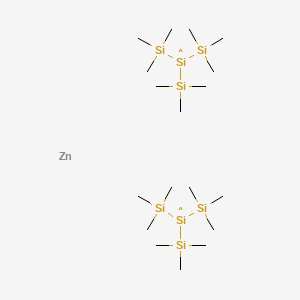
CID 78070001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78070001 is a unique organozinc compound characterized by the presence of two tris(trimethylsilyl)silyl groups bonded to a central zinc atom. This compound is notable for its bulky silyl groups, which impart significant steric hindrance, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
CID 78070001 can be synthesized through the reaction of tris(trimethylsilyl)silyl lithium with zinc chloride. The reaction typically occurs in a tetrahydrofuran (THF) solvent under an inert atmosphere to prevent any unwanted reactions with moisture or oxygen . Another method involves the reaction of tris(trimethylsilyl)silane with diethylzinc .
Industrial Production Methods
While specific industrial production methods for bis[tris(trimethylsilyl)silyl]zinc are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring stringent control over reaction conditions to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 78070001 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding silyl groups.
Reduction: It can participate in reduction reactions where it acts as a reducing agent.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis[tris(trimethylsilyl)silyl]zinc include halogens, acids, and bases. The reactions are typically carried out under inert atmospheres to prevent oxidation and hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield zinc oxide, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
CID 78070001 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its potential use in biological systems is being explored, although detailed applications are still under investigation.
Medicine: Research is ongoing to determine its potential medicinal applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of bis[tris(trimethylsilyl)silyl]zinc involves its ability to donate electrons and form bonds with various substrates. The bulky silyl groups provide steric protection, allowing the zinc center to participate in selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)zinc: Similar in structure but lacks the additional silyl groups, making it less sterically hindered.
Tris(trimethylsilyl)silane: Contains similar silyl groups but does not have a zinc center.
Bis(trimethylsilyl)amide: Another organozinc compound with different ligands, leading to different reactivity and applications
Uniqueness
CID 78070001 is unique due to its highly sterically hindered structure, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction pathways and products .
Properties
CAS No. |
108168-22-5 |
|---|---|
Molecular Formula |
C18H54Si8Zn |
Molecular Weight |
560.69 |
IUPAC Name |
tris(trimethylsilyl)silicon;zinc |
InChI |
InChI=1S/2C9H27Si4.Zn/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3; |
InChI Key |
JOPVAAWEWWZZDK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C.[Zn] |
Synonyms |
Bis[tris(trimethylsilyl)silyl]zinc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















